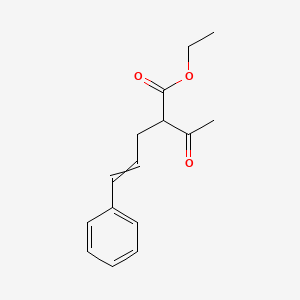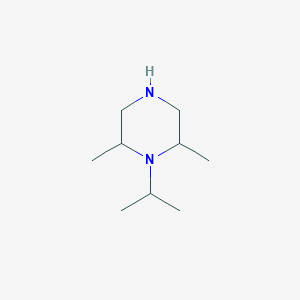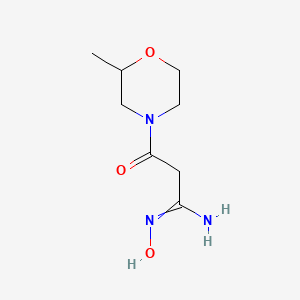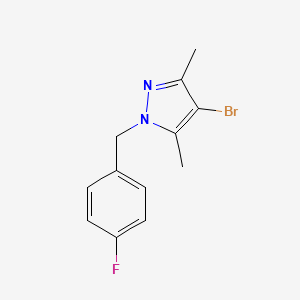
Ethyl 2-acetyl-5-phenylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5-phenylpent-4-enoate is an organic compound with the molecular formula C15H18O3. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and a phenyl group attached to a pent-4-enoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-phenylpent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with cinnamyl bromide in the presence of a base such as sodium hydride or potassium tert-butylate. The reaction typically occurs in a solvent like tetrahydrofuran (THF) at low temperatures (0°C to 20°C) to ensure high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-acetyl-5-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-acetyl-5-phenylpent-4-ynoate: Similar structure but with a triple bond instead of a double bond.
Ethyl 2-acetyl-5-phenylpentanoate: Similar structure but without the double bond.
Ethyl 2-acetyl-5-phenylhex-4-enoate: Similar structure but with an additional carbon in the backbone.
Uniqueness
Ethyl 2-acetyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups and the presence of a double bond in the pent-4-enoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 2-acetyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3 |
Clé InChI |
CWQNCOQPLICNMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11724907.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11724919.png)
![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)






